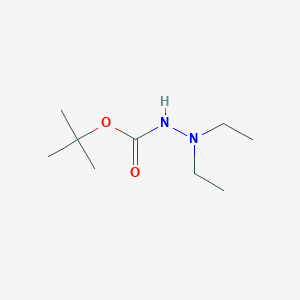

Tert-butyl 2,2-diethylhydrazinecarboxylate

Description

Historical and Current Significance of Hydrazine (B178648) Derivatives in Chemical Science

Hydrazine (N₂H₄) and its derivatives have been a cornerstone of chemical science for over a century, with their initial exploration dating back to the work of Emil Fischer and Theodor Curtius in the late 19th century. dss.go.th Initially recognized for their utility in the characterization of carbonyl compounds and in the synthesis of heterocyclic rings, the applications of hydrazine derivatives have since expanded dramatically. dss.go.th In modern chemistry, they are indispensable intermediates and reagents. organic-chemistry.org For instance, they are crucial in the synthesis of a wide range of pharmaceuticals, including antimicrobial, anticonvulsant, and anti-inflammatory agents. Furthermore, the unique properties of the N-N bond have led to their use in the development of energetic materials and as blowing agents in the polymer industry. semanticscholar.org The ongoing exploration of hydrazine derivatives continues to uncover new reactivity patterns and applications, cementing their importance in both academic research and industrial processes. organic-chemistry.org

Structural Classification and Reactivity Patterns of Carbamate (B1207046) and Hydrazinecarboxylate Architectures

Carbamates, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (a urethane (B1682113) linkage), are a fundamentally important functional group in organic chemistry and biochemistry. mdpi.com They are structurally related to amides and esters, and this hybrid nature dictates their chemical stability and reactivity. mdpi.com The carbamate moiety is generally stable to a range of reaction conditions but can be cleaved under specific, often acidic, conditions. mdpi.comajgreenchem.com

Hydrazinecarboxylates, also known as carbazates, are a subclass of carbamates where the nitrogen atom is part of a hydrazine framework. The presence of the N-N bond introduces additional layers of reactivity. These compounds can be classified based on the substitution pattern on the nitrogen atoms. For instance, they can be monosubstituted, or di-substituted on the same nitrogen (a 1,1-disubstituted or 2,2-disubstituted pattern depending on nomenclature) or on different nitrogens (a 1,2-disubstituted pattern). This substitution pattern significantly influences the molecule's properties and reactivity.

The reactivity of hydrazinecarboxylates is diverse. The lone pair of electrons on the unsubstituted nitrogen can act as a nucleophile, while the N-N bond can be susceptible to cleavage under oxidative or reductive conditions. nih.gov Furthermore, the carbamate portion of the molecule can undergo reactions typical of this functional group, such as hydrolysis or conversion to other functionalities.

Strategic Employment of tert-Butyl Protecting Groups in Organic Synthesis

Protecting groups are a critical tool in the synthesis of complex organic molecules, allowing for the selective masking of reactive functional groups. bzchemicals.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and, by extension, hydrazines. bzchemicals.comresearchgate.net Its popularity stems from several key advantages:

Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. semanticscholar.org

Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). bzchemicals.comacsgcipr.org This orthogonality allows for selective deprotection in the presence of other protecting groups. bzchemicals.com

Improved Solubility: The bulky and lipophilic nature of the tert-butyl group can enhance the solubility of polar molecules in organic solvents, which can be advantageous in certain synthetic transformations.

The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. acsgcipr.org This clean decomposition into gaseous byproducts simplifies purification. The strategic use of the Boc group in protecting hydrazines allows for the controlled manipulation of their reactivity, making them versatile building blocks in multi-step synthesis.

Research Landscape and Specific Academic Relevance of Tert-butyl 2,2-diethylhydrazinecarboxylate

The specific compound, this compound, is a representative example of a 2,2-disubstituted hydrazinecarboxylate. While not extensively studied, its synthesis and by inference, its potential reactivity, place it within the broader research interest in substituted hydrazines.

The primary literature reference to this compound appears in a 1975 publication in The Journal of Organic Chemistry. dss.go.thdtic.mil The synthesis described is the photolysis of a precursor in tert-butyl alcohol. dss.go.thdtic.mil This photochemical approach highlights an alternative to more common methods for forming substituted hydrazines. dtic.mil

While specific research focusing solely on this molecule is limited, its structure suggests several areas of potential academic relevance. As a protected form of 2,2-diethylhydrazine, it could serve as a precursor for this unsymmetrical dialkylhydrazine. The reactivity of the N-N bond and the diethyl-substituted nitrogen atom could be of interest in studies of radical chemistry or in the synthesis of novel heterocyclic systems. The Boc protecting group also allows for its use in synthetic sequences where the latent hydrazine functionality needs to be revealed at a later stage.

Detailed Research Findings

The synthesis of this compound was reported via the photolysis of a related compound in tert-butyl alcohol. dss.go.thdtic.mil The reaction proceeds with the evolution of nitrogen gas. dss.go.thdtic.mil Following the removal of the solvent, the product was isolated by distillation as a clear liquid. dss.go.thdtic.mil

| Property | Value | Source |

| Chemical Formula | C₉H₂₀N₂O₂ | Inferred |

| Molecular Weight | 188.27 g/mol | Inferred |

| Physical State | Clear liquid | dss.go.thdtic.mil |

| Boiling Point | 43-68 °C at 5.5 mmHg | dss.go.thdtic.mil |

| Synthesis Method | Photolysis in tert-butyl alcohol | dss.go.thdtic.mil |

Expected Reactivity

Based on its functional groups, the reactivity of this compound can be predicted. The Boc group is expected to be stable under basic and nucleophilic conditions but can be removed with strong acids like trifluoroacetic acid to yield 2,2-diethylhydrazine. bzchemicals.comacsgcipr.org The N-N bond may be susceptible to cleavage under certain oxidative or reductive conditions, a common feature of hydrazine derivatives. nih.gov The diethylamino group is generally stable, but the nitrogen lone pair can exhibit basicity and nucleophilicity, although this is sterically hindered by the two ethyl groups and the adjacent Boc-protected nitrogen.

| Functional Group | Expected Reactions | Typical Conditions |

| tert-Butoxycarbonyl (Boc) | Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| N-N Bond | Reductive or Oxidative Cleavage | Catalytic hydrogenation or strong oxidizing agents |

| Diethylamino Group | Protonation, Alkylation | Strong acids, electrophiles |

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

tert-butyl N-(diethylamino)carbamate |

InChI |

InChI=1S/C9H20N2O2/c1-6-11(7-2)10-8(12)13-9(3,4)5/h6-7H2,1-5H3,(H,10,12) |

InChI Key |

RJWYFEWGQALZHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2,2 Diethylhydrazinecarboxylate and Analogues

Direct Synthesis Approaches to the Hydrazinecarboxylate Scaffold

Direct synthesis methods aim to construct the tert-butyl 2,2-diethylhydrazinecarboxylate molecule by forming the central hydrazinecarboxylate framework in a highly controlled manner. These strategies often involve the reaction of a hydrazine (B178648) moiety with a carbonyl source or the carefully orchestrated addition of functional groups to a hydrazine starting material.

Carbonylation Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347) and Related Reagents

The introduction of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as a crucial protecting group for amines and hydrazines. wikipedia.org Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for this transformation due to its high reactivity, stability, and the ease of handling. semanticscholar.orgumich.edu The direct synthesis of this compound can be achieved by the reaction of 1,1-diethylhydrazine (B1346890) with Boc anhydride.

This reaction proceeds via the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the Boc anhydride. youtube.com The tert-butoxycarbonyl group is thereby installed on the hydrazine. A key advantage of using Boc anhydride is that the byproducts of the reaction, such as tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. youtube.com Research has shown that this protection reaction can often be performed under mild, and even solvent-free, conditions. semanticscholar.orgumich.eduumich.eduresearchgate.net In one efficient method, the hydrazine substrate is simply stirred in molten di-tert-butyl dicarbonate without the need for a solvent or catalyst. umich.eduumich.eduresearchgate.net

| Reagent | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | None | Solvent-free (molten Boc₂O) | Room Temperature | umich.eduumich.edu |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Standard | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Aqueous | Standard | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | K₂CO₃ | N,N-dimethylformamide (DMF) | Standard | nih.gov |

Hydrazinolysis and Amination Reactions in Carboxylate Formation

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a fundamental method for preparing hydrazides from esters. researchgate.netnih.gov This approach is central to the synthesis of tert-butyl carbazate (B1233558), a key precursor for many substituted hydrazinecarboxylates. orgsyn.org For instance, tert-butyl carbazate can be prepared through the reaction of hydrazine with various activated tert-butyl carbonates, such as tert-butyl S-methylthiolcarbonate or tert-butyl phenyl carbonate. orgsyn.org

While not a direct route to this compound, this methodology is crucial for synthesizing the parent N-Boc hydrazine scaffold, which can then be further functionalized. orgsyn.org The process involves the nucleophilic substitution of an ester or a related carboxylic acid derivative with hydrazine hydrate. researchgate.netosti.gov Continuous flow processes have been developed to synthesize acid hydrazides from carboxylic acids, demonstrating the scalability and efficiency of this reaction type. osti.gov These methods often involve an initial esterification followed by reaction with hydrazine hydrate, yielding the desired hydrazide in high purity. osti.gov

Regiospecific Introduction of the tert-Butyl Ester Group

When synthesizing this compound directly from 1,1-diethylhydrazine, the regioselectivity of the Boc-protection step is a critical consideration. 1,1-Diethylhydrazine possesses two nitrogen atoms with different steric and electronic environments: one is a primary amine (NH₂) and the other is a tertiary amine. The reaction with di-tert-butyl dicarbonate occurs selectively at the less sterically hindered and more nucleophilic primary amino group (N-1).

This selectivity is a general principle in the chemistry of unsymmetrically substituted hydrazines. The less substituted nitrogen atom is more accessible to the bulky Boc anhydride reagent, leading to the preferential formation of the N-1 acylated product. semanticscholar.org This inherent regioselectivity simplifies the synthesis, as it directs the introduction of the tert-butyl ester group to the desired position without the need for protecting group strategies on the nitrogen atoms. umich.eduumich.edu The synthesis of N-Boc protected hydrazine diacids has been explored as a route to create key structural units for various applications in medicinal chemistry. nih.gov

Indirect Synthesis via Precursor Functionalization

Indirect synthetic routes offer a powerful and versatile alternative, beginning with a readily available hydrazinecarboxylate precursor that is subsequently modified. This approach allows for the systematic construction of the target molecule by introducing the desired substituents in a stepwise manner.

Transformations of Substituted Hydrazine Intermediates

A highly effective indirect strategy for the synthesis of this compound involves the N-alkylation of tert-butyl carbazate. orgsyn.org Tert-butyl carbazate (Boc-NHNH₂) is an inexpensive and commercially available starting material that serves as a versatile building block. chemicalbook.comsigmaaldrich.comnih.gov The synthesis proceeds by the sequential or direct dialkylation of the terminal nitrogen atom with an ethylating agent, such as ethyl iodide or ethyl bromide.

The direct alkylation of hydrazine itself can be problematic due to overalkylation. princeton.edu However, using a protected hydrazine like tert-butyl carbazate allows for more controlled reactions. The alkylation is typically carried out in the presence of a base to deprotonate the hydrazine nitrogen, making it more nucleophilic. Studies on the alkylation of related carbazates have shown that bases like tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH) can be effective for this transformation under mild conditions. researchgate.net This method avoids racemization when dealing with chiral substrates and is superior to other bases in certain contexts. researchgate.net This approach provides a reliable pathway to 1,1-disubstituted hydrazines, which are valuable synthetic intermediates. orgsyn.org

| Hydrazine Substrate | Alkylating Agent | Base/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Fluorenylidene tert-butyl carbazate | Various alkyl halides | Et₄NOH | Mild conditions, superior conversion | researchgate.net |

| Hydrazine Derivatives | Aldehydes/Ketones | α-picoline-borane | Direct reductive alkylation | organic-chemistry.org |

| Arylhydrazines | Allyl acetates | Palladium catalyst | Highly regioselective allylic substitution | organic-chemistry.org |

| Di-tert-butyl azodicarboxylate | 4-alkyl-1,4-dihydropyridines | None (thermal) | Catalyst-free alkylation | organic-chemistry.org |

Advanced Functional Group Interconversions on Hydrazinecarboxylate Derivatives

Functional group interconversion (FGI) encompasses a broad range of reactions that transform one functional group into another through processes like oxidation, reduction, substitution, or elimination. vanderbilt.eduimperial.ac.ukslideshare.net In the context of hydrazinecarboxylate synthesis, FGI offers advanced strategies for creating complex derivatives. For instance, a pre-formed hydrazinecarboxylate with other functional groups could be chemically altered to introduce the diethylamino moiety.

One could envision a scenario starting with a hydrazinecarboxylate bearing a carbonyl group. This carbonyl could be converted to the corresponding diethyl derivative through a sequence of reactions, such as a Wittig reaction followed by reduction, or reductive amination with diethylamine. While more complex, these FGI strategies provide access to a wide array of analogues that may not be accessible through direct synthesis or simple alkylation, thereby expanding the chemical space available for exploration. vanderbilt.eduimperial.ac.uk For example, catalytically generated boron enolates of carboxylic acids can react with electrophilic aminating reagents to produce α-amino acid derivatives, which could potentially be converted to hydrazine structures. organic-chemistry.org

Sustainable and Efficient Synthetic Protocols

The pursuit of green and efficient chemical transformations has led to the development of novel synthetic routes for tert-butyl esters and their derivatives. These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

The use of harsh reaction conditions and volatile organic solvents is a major drawback of many traditional synthetic methods. Consequently, the development of solvent-free and mild reaction conditions is a key area of research.

A practical approach for the direct preparation of tert-butyl esters involves the use of 2-tert-butoxypyridine and boron trifluoride diethyl etherate in toluene. researchgate.net This system allows the reaction to proceed rapidly at room temperature, offering a promising and effective method for the protection of carboxylic acids with a tert-butyl group. researchgate.net The reaction's mildness and efficiency are notable, providing high yields for a variety of carboxylic acids. researchgate.net

Another mild and efficient method for the preparation of tert-butyl esters utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. researchgate.net This approach allows for the direct conversion of various free amino acids into their corresponding tert-butyl esters with free amino groups in good yields. researchgate.net The reaction proceeds quickly and is also applicable to other carboxylic acids and alcohols, often with only catalytic amounts of the imide. researchgate.net

The following table summarizes representative mild reaction conditions for the synthesis of tert-butyl esters, which are analogous to the target compound.

| Reagents | Solvent | Temperature | Yield | Reference |

| 2-tert-butoxypyridine, Boron trifluoride diethyl etherate | Toluene | Room Temperature | High | researchgate.net |

| bis(trifluoromethanesulfonyl)imide | tert-butyl acetate | Not specified | Good | researchgate.net |

The elimination of catalysts, particularly those based on heavy metals, is a significant goal in green chemistry. Catalyst-free and metal-free synthetic pathways offer advantages in terms of cost, toxicity, and ease of purification.

A novel, metal-free protocol has been developed for the synthesis of tert-butyl esters from benzyl (B1604629) cyanides and tert-butyl hydroperoxide. rsc.org This method involves a one-pot reaction where Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occur smoothly in the presence of tert-butyl hydroperoxide. rsc.org

Furthermore, the synthesis of tert-butyl peresters from aldehydes can be achieved using a Bu4NI-catalyzed, metal-free oxidation process. rsc.org This reaction proceeds via a radical mechanism and provides a practical route to these compounds. rsc.org While not a direct synthesis of the target carbazate, it demonstrates the feasibility of metal-free C-O bond formation involving a tert-butyl group.

The table below details examples of catalyst-free and metal-free synthetic pathways for related tert-butyl compounds.

| Starting Material | Reagents | Conditions | Product Type | Reference |

| Benzyl cyanides | tert-butyl hydroperoxide | Metal-free, one-pot | tert-butyl esters | rsc.org |

| Aldehydes | tert-butyl hydroperoxide, Bu4NI | Metal-free, radical process | tert-butyl peresters | rsc.org |

Reactivity and Fundamental Chemical Transformations

Reactions at the Hydrazine (B178648) Moiety

The presence of the N-N bond and lone pairs of electrons on the nitrogen atoms makes the hydrazine moiety a site for various chemical reactions, including alkylation, acylation, condensation, and redox manipulations.

While specific literature on the alkylation and acylation of tert-butyl 2,2-diethylhydrazinecarboxylate is scarce, the reactivity of the unsubstituted nitrogen of similar N'-Boc protected hydrazines suggests that it is nucleophilic and can undergo reactions with electrophiles. The N-H proton is acidic enough to be removed by a strong base, generating a nucleophilic anion that can readily react with alkylating or acylating agents.

Alkylation: The nitrogen atom bearing a proton can be alkylated under basic conditions. The general mechanism involves the deprotonation of the N-H group by a base to form a hydrazide anion, which then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial to avoid side reactions.

| Reagent | Product | Conditions | Notes |

| Alkyl Halide (e.g., CH₃I, BnBr) | N-alkylated product | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) | The reaction introduces an alkyl group onto the unsubstituted nitrogen. |

Acylation: Similarly, acylation can be achieved by treating the hydrazine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the generated acid. This reaction leads to the formation of a more stable diacylhydrazine derivative.

| Reagent | Product | Conditions | Notes |

| Acyl Chloride (e.g., CH₃COCl, BzCl) | N-acylated product | Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF) | The reaction introduces an acyl group onto the unsubstituted nitrogen. |

The nucleophilic nitrogen of this compound can participate in condensation reactions with carbonyl compounds to form hydrazones. These reactions are fundamental in organic synthesis for the derivatization of aldehydes and ketones.

Condensation with Carbonyl Compounds: The reaction with aldehydes or ketones typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

| Reactant | Product | Conditions |

| Aldehyde (R-CHO) | N-alkylidene-hydrazinecarboxylate | Acid or Base catalyst |

| Ketone (R₂C=O) | N-alkylidene-hydrazinecarboxylate | Acid or Base catalyst |

The nitrogen-nitrogen bond in hydrazine derivatives is susceptible to both oxidative and reductive cleavage, providing pathways to amines or azo compounds.

Oxidation: The oxidation of N-Boc-protected hydrazines can lead to the formation of azo compounds. Reagents like (diacetoxyiodo)benzene have been shown to be effective for the oxidation of N-Boc-protected diarylhydrazines to the corresponding diaryldiazenes researchgate.netresearchgate.net. Aerial oxidation of some 1,1-dialkylhydrazines can also occur, potentially leading to the formation of nitrosamines nih.gov. The specific outcome of the oxidation of this compound would depend on the oxidant and reaction conditions.

| Reagent | Potential Product |

| (Diacetoxyiodo)benzene | Azo derivative |

| Air/Oxygen | Nitrosamine |

Reduction and N-N Bond Cleavage: The N-N bond in hydrazines can be cleaved under reductive conditions. Catalytic hydrogenation (e.g., using Pd/C) is a common method for this transformation. For example, the reduction of 2,2'-dinitrobiphenyl with hydrazine hydrate catalyzed by Pd/C can lead to different products depending on the molar ratios researchgate.net. Metal hydrides can also be employed for the reduction of hydrazine derivatives chem-station.comrushim.ru. A photocatalytic method using a ruthenium(II) catalyst and visible light has been developed for the cleavage of N-N bonds in hydrazines and hydrazides under mild conditions thieme-connect.denih.govnih.govresearchgate.net. Diboron reagents have also been shown to induce N-N bond cleavage in hydrazines nih.gov.

| Method | Product |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Corresponding amines |

| Metal Hydrides (e.g., LiAlH₄) | Corresponding amines |

| Photocatalysis (e.g., Ru(II) catalyst, visible light) | Corresponding amines |

| Diboron reagents | Corresponding amines |

Reactions Involving the tert-Butyl Carboxylate Group

The tert-butyl carboxylate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The removal of the Boc group is a common transformation in organic synthesis, liberating the free hydrazine.

Acid-Catalyzed Deprotection: The most common method for Boc deprotection is treatment with a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene (B52900). A variety of acids can be used, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder Lewis acids acsgcipr.org.

| Reagent | Conditions |

| Trifluoroacetic Acid (TFA) | DCM as solvent, room temperature |

| Hydrochloric Acid (HCl) | Dioxane or other organic solvents |

| Zinc Bromide (ZnBr₂) | DCM as solvent researchgate.netnih.govresearchgate.net |

The use of Lewis acids like ZnBr₂ can offer greater selectivity, allowing for the deprotection of tert-butyl esters in the presence of other acid-labile groups researchgate.netnih.govresearchgate.net.

Enzymatic Deprotection: In addition to chemical methods, enzymatic approaches for the removal of tert-butyl protecting groups have been developed. Certain lipases and esterases have been identified that can hydrolyze tert-butyl esters under mild conditions, offering a high degree of selectivity mdpi.com.

While the primary role of the tert-butyl carboxylate group is often as a protecting group, it can also undergo functionalization through transesterification.

Transesterification: This reaction involves the conversion of the tert-butyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl srsintl.comresearchgate.netyoutube.com. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to increase its electrophilicity scielo.brwikipedia.org. The reaction of tert-butyl esters with thionyl chloride can also provide acid chlorides, which are versatile intermediates for the synthesis of other esters and amides nih.gov.

| Reaction Type | Catalyst | Reactant | Product |

| Base-Catalyzed | NaOMe, K₂CO₃ | R'OH | R'O-C(=O)-NH-N(Et)₂ |

| Acid-Catalyzed | H₂SO₄, TsOH | R'OH | R'O-C(=O)-NH-N(Et)₂ |

| Conversion to Acid Chloride | SOCl₂ | - | Cl-C(=O)-NH-N(Et)₂ |

Mechanistic and Computational Investigations of Reactivity

Elucidation of Reaction Mechanisms

There is a significant lack of published research detailing the unimolecular and bimolecular reaction pathways of tert-butyl 2,2-diethylhydrazinecarboxylate. The noted photolytic decomposition to evolve nitrogen suggests a unimolecular fragmentation pathway, but the mechanism has not been elucidated. sigmaaldrich.com Information regarding its behavior in bimolecular reactions, such as with acids, bases, or electrophiles, is not available in the reviewed literature.

No specific studies have been identified that focus on the isolation or characterization of reactive intermediates, such as carbocations or radicals, derived from this compound. The hypothetical photolytic decomposition might involve radical intermediates, but this has not been experimentally verified.

A thorough search of scientific literature did not yield any data on the kinetic or thermodynamic profiling of transformations involving this compound. Consequently, no data tables for reaction rates, activation energies, or enthalpy changes can be provided.

Quantum Chemical and Computational Modeling Studies

In the absence of computational studies, there has been no transition state analysis or reaction pathway mapping for any of the potential reactions of this compound.

Conformational Analysis and Stability Investigations

The conformational landscape of this compound is primarily defined by the rotational isomers (conformers) arising from the torsional flexibility around its single bonds. The presence of bulky substituents, namely the tert-butyl group and two ethyl groups, introduces significant steric interactions that govern the relative stability of these conformers. Computational and theoretical studies on analogous, sterically hindered molecules provide a framework for understanding the conformational preferences of this compound.

Rotational Isomerism around the N-N Bond

The rotation around the nitrogen-nitrogen single bond in hydrazine (B178648) derivatives is a critical factor in their conformational analysis. In unsubstituted hydrazine, the molecule adopts a gauche conformation with the lone pairs of electrons on the nitrogen atoms oriented at a dihedral angle of approximately 91-95°. wikipedia.orgreddit.com This preference is a balance between minimizing lone pair-lone pair repulsion and optimizing stabilizing electronic interactions. The barriers to rotation in hydrazine itself are notable, with a syn barrier (0° dihedral angle) of about 12.0 kcal/mol and an anti barrier (180° dihedral angle) of approximately 1.6 kcal/mol. doi.org

For this compound, the presence of the bulky 2,2-diethyl substitution pattern significantly influences the torsional potential around the N-N bond. The steric repulsion between the ethyl groups and the tert-butoxycarbonyl group would likely lead to a preference for a conformation that maximizes the distance between these bulky substituents.

Influence of the Tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group introduces partial double bond character to the C(O)-N bond due to resonance with the nitrogen lone pair. This restricts rotation around this bond, leading to the possibility of E and Z isomers, similar to what is observed in other hydrazide derivatives. nih.gov The steric bulk of the tert-butyl group is a well-established conformational anchor in many organic molecules. researchgate.net In this acyclic system, it will sterically interact with the adjacent N-N bond and the substituents on the other nitrogen atom.

Steric Hindrance from Diethyl Substitution

The two ethyl groups on the same nitrogen atom create a highly congested environment. The rotation of these ethyl groups will also be hindered, and they will orient themselves to minimize gauche interactions with each other and with the rest of the molecule. This steric crowding is expected to raise the energy of certain conformations significantly.

Predicted Stable Conformations and Relative Energies

A hypothetical representation of the relative energies of different conformers is presented in the interactive table below. The energies are estimated based on analogous systems and general conformational principles.

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Key Interactions |

| Gauche-like Anti | ~120° | 0 (most stable) | Minimized steric and lone pair repulsion. |

| Gauche-like Syn | ~60° | 3-5 | Increased steric clash between ethyl and tert-butyl groups. |

| Eclipsed (syn) | 0° | >15 | Severe steric and lone pair repulsion. |

| Eclipsed (anti) | 180° | 8-12 | Significant steric repulsion between ethyl groups and the Boc group. |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from related compounds.

Detailed computational studies, such as those employing Density Functional Theory (DFT), would be necessary to accurately determine the geometric parameters and relative energies of the stable conformers and the energy barriers between them. nih.govnih.gov Such studies on related hindered systems have shown that what might be predicted by simple steric arguments can be modified by subtle electronic effects like hyperconjugation. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for tert-butyl 2,2-diethylhydrazinecarboxylate is not publicly available, the technique's application to analogous compounds, such as tert-butyl carbazate (B1233558), provides a strong basis for predicting its solid-state architecture. orgsyn.org

In related structures of N-Boc protected hydrazines, the carbamate (B1207046) group is generally planar. sigmaaldrich.com It is anticipated that in the solid state, intermolecular hydrogen bonding could occur between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of extended supramolecular structures. orgsyn.org

Predicted Crystallographic Parameters for this compound:

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| N-N Bond Length | ~1.40 - 1.45 Å |

| C=O Bond Length | ~1.20 - 1.25 Å |

| C-N (Carbamate) Bond Length | ~1.35 - 1.40 Å |

| N-C (Ethyl) Bond Length | ~1.45 - 1.50 Å |

| Molecular Conformation | The dihedral angles around the N-N and N-C(O) bonds would define the overall conformation, likely influenced by minimizing steric hindrance between the diethyl and tert-butyl groups. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl protons (a singlet), the ethyl group protons (a quartet and a triplet), and the N-H proton (a broad singlet). The chemical shifts of these protons would be indicative of their local electronic environment. The ¹³C NMR spectrum would similarly display characteristic signals for the carbons of the tert-butyl group, the ethyl groups, the carbonyl group, and the quaternary carbon of the tert-butyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound:

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | 1.4 - 1.6 (s, 9H) | 28 - 30 |

| tert-Butyl (quaternary C) | - | 80 - 82 |

| Ethyl (CH₂) | 2.8 - 3.2 (q, 4H) | 45 - 50 |

| Ethyl (CH₃) | 1.0 - 1.3 (t, 6H) | 12 - 15 |

| Carbonyl (C=O) | - | 155 - 158 |

| N-H | Variable, broad singlet | - |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula (C₉H₂₀N₂O₂).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. Subsequent fragmentation of this ion in the mass spectrometer would produce a characteristic pattern of fragment ions. The elucidation of these fragmentation pathways provides valuable structural information. A likely initial fragmentation would be the loss of the tert-butyl group as a stable carbocation, resulting in a prominent peak at [M-57]⁺. Another characteristic fragmentation pathway for tert-butoxycarbonyl (Boc) protected amines is the loss of isobutene and carbon dioxide. Further fragmentation could involve the cleavage of the N-N bond or the loss of the ethyl groups. The precise masses of the parent ion and the fragment ions, as determined by HRMS, are crucial for confirming the proposed fragmentation mechanisms.

Proposed Fragmentation Pathway for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 188.1525 (M⁺) | [C₉H₂₀N₂O₂]⁺ | Molecular Ion |

| 131.1028 | [C₅H₁₁N₂O₂]⁺ | Loss of tert-butyl radical ([M - C₄H₉]⁺) |

| 115.0715 | [C₅H₁₁N₂O]⁺ | Loss of CO₂ from [M - C₄H₉]⁺ |

| 88.0793 | [C₄H₁₀N₂]⁺ | Loss of Boc group ([M - C₅H₈O₂]⁺) |

| 73.0657 | [C₃H₉N₂]⁺ | Loss of an ethyl group from [C₅H₁₁N₂O]⁺ |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl carbocation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. For this compound, the IR and Raman spectra would exhibit characteristic absorption and scattering bands corresponding to the various bond vibrations.

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibration would appear as a band of moderate intensity around 3200-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester group will likely appear in the 1250-1000 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C skeletal vibrations of the tert-butyl and ethyl groups would be expected to give rise to distinct Raman signals. orgsyn.org Analysis of the vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the positions and changes in the shapes of the corresponding vibrational bands. scholaris.ca

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1720 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1250 |

| N-N | Stretching | 1000 - 1100 |

Conclusion and Future Research Directions

Summary of Synthetic Utility and Chemical Transformations of Tert-butyl 2,2-diethylhydrazinecarboxylate

While specific, dedicated studies on this compound are not extensively documented in mainstream literature, its synthetic utility can be inferred from the well-established chemistry of its parent compounds, tert-butyl carbazate (B1233558) and N,N-disubstituted hydrazines. The primary utility of this compound lies in its role as a protected precursor to 1,1-diethylhydrazine (B1346890), a valuable reagent in its own right.

The synthesis of this compound would likely proceed via the N-alkylation of tert-butyl carbazate. This transformation can be challenging due to the potential for over-alkylation and the steric hindrance imposed by the Boc (tert-butyloxycarbonyl) group. However, methods for the controlled alkylation of carbazates have been developed, often employing strong bases and suitable alkylating agents like ethyl iodide or diethyl sulfate.

Once synthesized, the key chemical transformations of this compound revolve around the cleavage of the Boc protecting group. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to liberate the free 1,1-diethylhydrazine. This liberated hydrazine (B178648) can then participate in a variety of subsequent reactions.

Table 1: Key Chemical Transformations

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation of tert-butyl carbazate | Strong base (e.g., NaH), Ethyl Halide (e.g., EtI) | Tert-butyl 2-ethylhydrazinecarboxylate and this compound |

| Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl in organic solvent | 1,1-Diethylhydrazine salt |

| Reaction with Carbonyls | Aldehydes or Ketones | Hydrazones |

| Acylation | Acyl chlorides or Anhydrides | Acylhydrazides |

The resulting 1,1-diethylhydrazine is a potent nucleophile and can be used to form hydrazones by reacting with aldehydes and ketones. These hydrazones are versatile intermediates in organic synthesis, finding application in the Wolff-Kishner reduction and the synthesis of various heterocyclic compounds. Furthermore, acylation of the deprotected hydrazine would lead to the corresponding acylhydrazides, which are precursors to a range of biologically active molecules. mdpi.comnih.gov

Identification of Remaining Challenges and Emerging Opportunities in Hydrazinecarboxylate Chemistry

The chemistry of hydrazinecarboxylates, particularly sterically hindered derivatives like this compound, is not without its challenges.

Remaining Challenges:

Controlled Synthesis: The selective synthesis of polysubstituted hydrazines remains a significant hurdle. researchgate.net The preparation of asymmetrically substituted hydrazines often results in mixtures of products that are difficult to separate. For this compound, achieving high yields without the formation of mono-ethylated or other byproducts requires carefully optimized conditions.

Steric Hindrance: The bulky tert-butyl and diethyl groups can significantly hinder the reactivity of the adjacent nitrogen atoms. researchgate.net This can make subsequent transformations, such as acylation or participation in certain cyclization reactions, more difficult compared to less substituted hydrazines.

N-N Bond Cleavage: While often a desired transformation, the N-N bond in hydrazine derivatives can be susceptible to cleavage under various reaction conditions, leading to undesired side products. nih.gov

Emerging Opportunities:

Novel Protecting Group Strategies: The development of new protecting groups for hydrazines that can be removed under orthogonal conditions would greatly enhance their synthetic utility. This would allow for more complex and selective transformations on multifunctional molecules.

Catalytic Methods: The use of transition metal catalysis for the synthesis and functionalization of hydrazinecarboxylates is a rapidly growing area. nih.gov Catalytic methods could provide more efficient and selective routes to compounds like this compound and their derivatives.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, potentially improving the yields and purity of sterically hindered hydrazine derivatives by minimizing side reactions.

Prospective Research Avenues for Advanced Synthetic Applications and Mechanistic Understanding

The future of hydrazinecarboxylate chemistry is bright, with several exciting research avenues poised for exploration.

Prospective Research Avenues:

Development of Novel Heterocyclic Scaffolds: 1,1-Disubstituted hydrazines are key precursors to a variety of nitrogen-containing heterocycles, many of which exhibit interesting biological activities. mdpi.comnih.gov Future research could focus on utilizing this compound to synthesize novel pyrazole, pyrazolidine, and other heterocyclic systems with potential applications in medicinal chemistry.

Mechanistic Studies: A deeper mechanistic understanding of the alkylation and acylation reactions of sterically hindered hydrazinecarboxylates is needed. researchgate.netrsc.org Computational studies, in conjunction with experimental work, could elucidate the transition states and intermediates involved, leading to the development of more rational and efficient synthetic protocols.

Applications in Materials Science: Hydrazine derivatives have found applications in the development of polymers and energetic materials. The unique electronic and steric properties of compounds derived from this compound could be explored for the synthesis of new materials with tailored properties.

Bioconjugation and Medicinal Chemistry: The hydrazone linkage formed from hydrazines and carbonyl compounds is relatively stable and has been used in bioconjugation techniques. Future work could explore the use of 1,1-diethylhydrazine, derived from its Boc-protected form, for the targeted delivery of drugs or imaging agents. The exploration of hydrazide derivatives as potential therapeutic agents, for instance as antioxidant or analgesic compounds, continues to be a promising field. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2,2-diethylhydrazinecarboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via hydrazine derivatives reacting with tert-butyl carbamate precursors. A general procedure involves:

Dissolving the hydrazine precursor (e.g., tert-butyl carbamate) in ethanol or acetonitrile.

Adding hydrazine hydrate dropwise under controlled conditions (room temperature, inert atmosphere).

Monitoring reaction progress via TLC (e.g., using EtOAc/hexane eluent) .

Purification via column chromatography (silica gel, gradient elution) or recrystallization.

- Purity Optimization : Ensure anhydrous conditions, use high-purity solvents, and confirm purity via NMR (absence of hydrazine peaks at δ 2.5–3.5 ppm) and HPLC (≥95% purity) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

- Disposal : Neutralize with dilute acetic acid before disposal as hazardous waste.

- Reference : Safety data sheets emphasize handling by trained personnel in authorized facilities due to potential skin/eye irritation .

Q. How can researchers efficiently locate peer-reviewed studies on this compound?

- Methodological Answer :

- Use databases like SciFinder or Reaxys with CAS RN (if available) or structural queries.

- Search terms: "tert-butyl hydrazinecarboxylate derivatives" + "synthesis" or "spectral data."

- Filter for articles post-2015 to avoid outdated protocols .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

Cross-validate techniques : Compare H/C NMR, IR (C=O stretches at 1680–1720 cm), and ESI-MS (m/z [M+H]).

Control experiments : Synthesize derivatives with known substituents to benchmark spectral features.

Collaborate : Share raw data with specialized labs for independent verification .

Q. What strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Testing :

| pH | Stability (24h, 25°C) | Degradation Products |

|---|---|---|

| 2 | ≤50% intact | Hydrazine + CO |

| 7 | ≥90% intact | None detected |

| 12 | ≤70% intact | tert-Butyl alcohol |

- Stabilization : Buffer solutions (pH 6–8), low-temperature storage (−20°C), and exclusion of light .

Q. How can computational modeling predict reaction pathways for this compound in complex systems?

- Methodological Answer :

Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set).

Parameters : Optimize geometries of intermediates (e.g., hydrazine adducts) and calculate activation energies.

Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with experimental LC-MS results .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound syntheses?

- Methodological Answer :

Variable Identification : Compare solvent polarity (acetonitrile vs. ethanol), reaction time (12–24h), and hydrazine stoichiometry (1.0–1.2 eq).

Reproducibility : Replicate protocols from high-yield studies (e.g., 80% yield in acetonitrile vs. 60% in ethanol) .

Root Cause : Trace impurities (e.g., residual hydrazine) may skew yields; quantify via H NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.